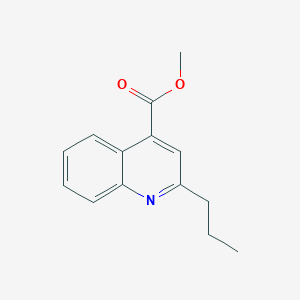

Methyl 2-propylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-propylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZCZNQLWTWUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl 2 Propylquinoline 4 Carboxylate and Analogues

Classical and Named Reactions in Quinoline-4-carboxylate (B1235159) Synthesis

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an aldehyde or ketone, under basic conditions. wikipedia.orgjocpr.com For the synthesis of a 2-propylquinoline-4-carboxylic acid, the required carbonyl compound would be 2-pentanone. The reaction is typically conducted in a strong alkaline medium, such as potassium hydroxide (B78521) in ethanol (B145695). ijsr.netnih.gov

The classical Pfitzinger reaction has been the subject of numerous modifications to improve yields, broaden its applicability, and adapt it to greener reaction conditions. researchgate.net Research has explored various bases, solvents, and alternative substrates to enhance the reaction's efficiency. For instance, while strong bases like 33% potassium hydroxide are common, the reaction has been successfully performed using different base-solvent systems. nih.gov

The substrate scope has been expanded beyond simple ketones. Enolizable ketones, in particular, show a high propensity to condense with isatin in strongly alkaline environments. jocpr.com Furthermore, studies have successfully employed substrates like chalcones and enaminones in place of simple ketones, leading to a diverse range of substituted quinoline-4-carboxylic acids. chemicalpapers.comresearchgate.net One modified approach describes the reaction of isatin and enaminones, catalyzed by aqueous potassium hydroxide or sodium hydroxide, to produce the desired quinoline (B57606) derivatives. researchgate.net

Table 1: Modified Pfitzinger Reaction Conditions and Substrates

| Carbonyl Substrate | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Acetophenones | 33% KOH, Ethanol, 85°C, 8h | 2-Arylquinoline-4-carboxylic acids | nih.gov |

| Enaminones | Aqueous KOH or NaOH | Substituted quinoline-4-carboxylic acids | researchgate.net |

| Chalcones | Basic conditions | 2,3-Disubstituted quinoline-4-carboxylic acids | chemicalpapers.com |

| Various Ketones (e.g., Acetone) | KOH, Absolute Ethanol/Water, Reflux, 13h | 2- and 2,3-substituted quinoline-4-carboxylic acids | ijsr.net |

The mechanism of the Pfitzinger reaction is well-established. wikipedia.org It commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-anilinic acid intermediate (isanitic acid). wikipedia.orgijsr.net This intermediate, though isolable, is typically generated and used in situ. The aniline (B41778) nitrogen of this intermediate then condenses with the carbonyl group of the ketone (e.g., 2-pentanone) to form an imine. Tautomerization of the imine to the more stable enamine is followed by an intramolecular cyclization reaction. The final step is a dehydration of the cyclic intermediate, which results in the aromatization of the newly formed ring, yielding the final quinoline-4-carboxylic acid product. wikipedia.org

The Doebner reaction, an alternative to the Pfitzinger synthesis, is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org To synthesize 2-propylquinoline-4-carboxylic acid via this route, aniline, butanal (butyraldehyde), and pyruvic acid would be the reactants. A significant advantage of the Doebner reaction is the wide variety of substituted anilines that can be used, allowing for diverse functionalization of the resulting quinoline ring. nih.gov However, traditional Doebner reactions can be limited by long reaction times or low yields. researchgate.net To address these issues, modifications have been developed, such as using catalysts like ytterbium perfluorooctanoate in water or p-toluenesulfonic acid (p-TSA) in a water/ethylene glycol system to improve reaction rates and yields under milder conditions. researchgate.nettandfonline.com

The sequence in which the reactants are mixed in the Doebner reaction can critically influence the final product distribution. sci-hub.se One proposed mechanism involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org A study found that the order of mixing is a key factor in determining the product type. sci-hub.se For instance, if the aromatic amine and pyruvic acid are allowed to react before the addition of an aldehyde, this can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products, demonstrating the reaction's sensitivity to procedural changes. sci-hub.se

Regioselectivity refers to the preference for bond formation at one position over other possible positions. wikipedia.org In the context of the Doebner reaction using substituted anilines, regioselectivity determines which of the two possible constitutional isomers of the quinoline product is formed. The intramolecular cyclization step is an electrophilic substitution on the aniline ring. The position of this ring closure is governed by both steric and electronic factors of the substituents on the aniline. Research indicates that the cyclization generally occurs at the position that presents less steric hindrance, leading to a specific, predictable regioisomer as the major product. sci-hub.se For anilines with electron-donating groups, these substituents can activate the ring and influence the position of cyclization. sci-hub.se

Doebner Reaction and its Variants for Quinoline-4-carboxylic Acid Derivatives

Advanced and Green Synthetic Strategies

The development of synthetic routes for quinoline derivatives has shifted towards more efficient, environmentally benign, and economically viable methods. Advanced strategies, including microwave-assisted synthesis, one-pot procedures, and novel catalytic systems, have been instrumental in overcoming the limitations of classical methods, such as harsh reaction conditions, long durations, and the use of hazardous reagents. researchgate.netacs.org These modern techniques offer significant advantages in producing complex molecules like Methyl 2-propylquinoline-4-carboxylate and its analogues.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, significantly accelerating the synthesis of heterocyclic compounds, including quinolines. acs.org Unlike conventional heating which relies on conduction and convection, microwave irradiation utilizes volumetric heating by directly interacting with polar molecules in the reaction mixture. rsc.org This leads to rapid temperature increases and often results in shorter reaction times, higher yields, and improved product purity. acs.orgnih.gov

Several classical quinoline syntheses have been successfully adapted to microwave conditions. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prominent example. tandfonline.comorganic-chemistry.org Microwave-assisted Friedländer reactions can be performed under solvent-free conditions using solid catalysts or in neat acetic acid, which serves as both the solvent and catalyst. tandfonline.comnih.gov For instance, the synthesis of quinolines from 2-aminobenzophenone (B122507) and various ketones was achieved in just 5 minutes in excellent yield under microwave irradiation at 160 °C using neat acetic acid. nih.govresearchgate.net Similarly, the Combes synthesis of quinolines, which condenses anilines with β-diketones, has been efficiently carried out under solvent-free microwave conditions using a reusable acidic resin as a catalyst. asianpubs.orgwikipedia.org

The primary advantages of MAOS in quinoline synthesis are the dramatic reduction in reaction times and the frequent improvement in isolated yields compared to conventional heating methods. rsc.orgnih.gov In many cases, reactions that take several hours or even days to complete using an oil bath can be finished in a matter of minutes in a microwave reactor. researchgate.netrsc.org

For example, a study on the Friedländer synthesis of 8-hydroxyquinolines reported an increase in the average yield from 34% under traditional heating to 72% with microwave irradiation. rsc.org Another report detailed a microwave-assisted Friedländer reaction that reached completion in 5 minutes with an excellent yield, whereas the same reaction at room temperature without microwave assistance required several days and produced a very poor yield. nih.govresearchgate.net The efficiency of MAOS is further highlighted in the synthesis of quinoline-fused 1,4-benzodiazepines, where microwave heating at 80 °C afforded yields of 92–97%, while conventional methods gave yields of only 62–65%. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|

| Friedländer Synthesis | Microwave (160 °C) | 5 minutes | Excellent | researchgate.net, nih.gov |

| Friedländer Synthesis | Conventional (RT) | Several days | Very Poor | researchgate.net, nih.gov |

| Friedländer Synthesis (average) | Microwave | 30-40 minutes | 72% | rsc.org |

| Friedländer Synthesis (average) | Conventional | Not specified | 34% | rsc.org |

| Combes Synthesis | Microwave (400 W) | 1.5 minutes | High | asianpubs.org |

| Combes Synthesis | Conventional | Not specified | Low | asianpubs.org |

| Steroidal Quinoline Synthesis | Microwave (DMF) | 2 minutes | 91% | rsc.org |

| Steroidal Quinoline Synthesis | Conventional (DMF) | 4 hours | 75% | rsc.org |

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediate compounds, offer high efficiency and atom economy. For the specific synthesis of quinoline-4-carboxylates, the Pfitzinger and Doebner reactions are cornerstone one-pot methodologies.

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org This method provides a convenient and direct route to quinoline-4-carboxylic acid derivatives. ias.ac.inresearchgate.net

The Doebner reaction is a three-component, one-pot synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid. researchgate.netresearchgate.net This reaction is particularly versatile for producing a wide range of substituted quinoline-4-carboxylic acids. researchgate.net A recent advancement, the Doebner hydrogen-transfer reaction, has expanded the scope to include anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.govacs.org

Catalysis is central to modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. Both transition metals and metal-free systems, including organocatalysts and ionic liquids, have been extensively used to construct the quinoline scaffold. acs.orgnih.gov

Transition metals have a dominant role in the synthesis of complex quinoline heterocycles due to their unique catalytic abilities. researchgate.netias.ac.in They facilitate a wide array of transformations, including C-H activation, annulation, and cross-coupling reactions, often using readily available starting materials. researchgate.netrsc.org

Palladium (Pd) and Copper (Cu): These are among the most widely used metals. Palladium catalysts are effective in Sonogashira coupling reactions and annulations of o-iodoanilines with alkynes to form substituted quinolines. ias.ac.inorganic-chemistry.org Copper catalysts are inexpensive and versatile, used in one-pot strategies involving the reaction of anilines and aldehydes, as well as in aerobic oxidative coupling reactions. ias.ac.innih.govnumberanalytics.com

Rhodium (Rh) and Ruthenium (Ru): Rhodium catalysts are particularly noted for their use in C-H activation/functionalization and cascade syntheses. ias.ac.inrsc.org Ruthenium complexes can catalyze domino reactions to afford quinoline motifs. ias.ac.in

Nickel (Ni), Cobalt (Co), and Manganese (Mn): These earth-abundant metals offer more economical and sustainable alternatives. Nickel catalysts have been used for the cyclization of 2-iodoanilines with alkynyl aryl ketones and in dehydrogenative coupling reactions. ias.ac.inorganic-chemistry.org Cobalt and Manganese complexes have been employed in efficient dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines. organic-chemistry.org

In a move towards greener chemistry, metal-free catalytic systems have gained significant attention. These include small organic molecules (organocatalysts) and ionic liquids.

Organocatalysts: Simple Brønsted acids like p-toluenesulfonic acid have proven to be highly efficient for promoting quinoline synthesis, such as the Friedländer annulation, under solvent-free conditions. tandfonline.comorganic-chemistry.org Reusable solid acid catalysts, like silica-propylsulfonic acid, offer the advantages of easy separation and recycling, making the process more environmentally friendly. tandfonline.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are valued as green solvents due to their negligible vapor pressure and high thermal stability. nih.gov In quinoline synthesis, they can act as both the reaction medium and the catalyst. acs.orgacs.org For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) was found to be an excellent medium for the Friedländer annulation, promoting the reaction efficiently without any added catalyst. acs.org ILs can facilitate the synthesis of quinolines under mild conditions, are often recyclable, and can provide high product yields, presenting a useful alternative to traditional methods. acs.orgresearchgate.net In some cases, ILs are used in combination with microwave irradiation to further enhance reaction rates and yields. researchgate.net

Catalyst-Mediated Quinoline Synthesis

C-H Functionalization Approaches to Quinoline Scaffolds

Direct C-H functionalization has become a powerful and atom-economical tool for the synthesis and modification of quinoline cores. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to target molecules. nih.gov Transition-metal catalysis is a dominant strategy in this field, enabling the selective activation of specific C-H bonds. nih.govacs.org

The regioselectivity of C-H functionalization on the quinoline ring is a significant challenge. However, by carefully selecting catalysts, directing groups, and reaction conditions, researchers can achieve high selectivity for various positions. rsc.orgrsc.org The use of quinoline N-oxides is a common strategy to direct functionalization, particularly at the C2 and C8 positions. nih.govacs.org

Recent advances have focused on various metal-catalyzed systems, including palladium, rhodium, cobalt, and copper, to introduce a wide range of functional groups onto the quinoline scaffold. nih.govorganic-chemistry.orgmdpi.com For instance, palladium-catalyzed reactions have been employed for the alkylation of quinoline N-oxides. nih.gov Cui and colleagues, for example, developed a Pd-catalyzed dual C-H bond activation for the alkylation of quinoline N-oxide with ethers. nih.gov

Metal-free C-H functionalization methods are also gaining prominence as more environmentally benign alternatives. mdpi.comacs.org These can involve activation using strong acids or photocatalysis. mdpi.com A notable metal-free approach involves the deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, to yield quinoline-2-thiones, demonstrating selective functionalization at the C2 position. organic-chemistry.org

The following table summarizes various C-H functionalization reactions on the quinoline scaffold, which are foundational for synthesizing analogues of this compound.

| Catalyst/Reagent | Substrate | Reactant | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Quinoline N-oxide | Ethers | C2-Alkylated Quinoline N-oxide | Dual C-H bond activation. | nih.gov |

| Rh(III) | 4-Carbamoylquinoline | 2-Methylthiophene | C3-Arylated Quinoline | Amide-directed C-H/C-H coupling. | acs.org |

| Co(III) | Anilines | Alkynes/DMSO | Substituted Quinolines | DMSO serves as a C1 building block. | organic-chemistry.org |

| Cu(I) or Cu(II) | Ketone Oxime Acetates | ortho-Trifluoroacetyl Anilines | 4-Trifluoromethyl Quinolines | Redox-neutral annulation reaction. | mdpi.com |

| Triflic Anhydride | Quinoline N-oxide | Thiourea | Quinoline-2-thione | Metal-free, regioselective deoxygenative C-H/C-S functionalization. | organic-chemistry.org |

Esterification and Derivatization Strategies for this compound

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 2-propylquinoline-4-carboxylic acid. This precursor is commonly synthesized via classic condensation reactions like the Doebner or Pfitzinger reactions. ui.ac.idnih.govsci-hub.se The Doebner reaction involves the condensation of an aniline, an aldehyde (valeraldehyde for the 2-propyl group), and pyruvic acid. sci-hub.se The Pfitzinger reaction utilizes isatin and a carbonyl compound (e.g., 2-pentanone) to construct the quinoline-4-carboxylic acid core. ui.ac.idnih.gov

Once the quinoline-4-carboxylic acid is obtained, various methods can be employed for its esterification to the methyl ester. Standard esterification procedures, such as Fischer esterification using methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄), are often effective. Another common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol.

More modern and milder esterification techniques have also been developed. For example, using trimethylchlorosilane (TMSCl) in methanol provides a convenient system for preparing methyl esters of various carboxylic acids, including amino acids, under mild, room temperature conditions. mdpi.com Another innovative approach uses methyl salicylate (B1505791) as a selective and less toxic methylating agent in the presence of a base like potassium carbonate. organic-chemistry.org This method shows broad functional group tolerance. organic-chemistry.org

The carboxylic acid at the 4-position is a versatile handle for further derivatization. Beyond esterification, it can be converted into a wide range of functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding hydrazide (e.g., 2-methylquinoline-4-carboxylic acid hydrazide). chemicalbook.com Amide derivatives can also be readily prepared by coupling the carboxylic acid with various amines, a strategy often employed in the synthesis of bioactive molecules. nih.govfrontiersin.org

The following table outlines strategies for the esterification and derivatization of quinoline-4-carboxylic acids.

| Reaction Type | Reagents | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Carboxylic Acid | Methyl Ester | Facile, mild conditions, good to excellent yields. | mdpi.com |

| Esterification | Methyl Salicylate, K₂CO₃ | Carboxylic Acid | Methyl Ester | Selective, inexpensive, and less toxic methylating agent. | organic-chemistry.org |

| Hydrazide Formation | Hydrazine Hydrate | Methyl 2-methylquinoline-4-carboxylate | 2-Methylquinoline-4-carboxylic acid hydrazide | Conversion of ester to hydrazide, often by refluxing in methanol. | chemicalbook.com |

| Amide Formation | Amine, Coupling Agents (e.g., HATU, EDCI) | Quinoline-4-carboxylic acid | Quinoline-4-carboxamide | Versatile method for creating diverse libraries of derivatives. | nih.govfrontiersin.org |

| Saponification | NaOH or KOH solution | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | Hydrolysis of the ester back to the carboxylic acid. | mdpi.com |

Iii. Chemical Reactivity and Derivatization of Methyl 2 Propylquinoline 4 Carboxylate

Reactions at the Ester Moiety

The ester group at the 4-position of the quinoline (B57606) ring is a key site for nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orgkhanacademy.org These reactions allow for the conversion of the methyl ester into other functional groups, such as carboxylic acids and amides, which can serve as intermediates for further synthetic modifications.

The hydrolysis of the methyl ester of 2-propylquinoline-4-carboxylate to its corresponding carboxylic acid, 2-propylquinoline-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification. masterorganicchemistry.com Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification, yields the carboxylic acid. masterorganicchemistry.comnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.org Subsequent elimination of the methoxide (B1231860) leaving group and protonation of the resulting carboxylate anion affords the final carboxylic acid product. uomustansiriyah.edu.iqmasterorganicchemistry.com

This hydrolysis is a critical step in the synthesis of various derivatives, as the resulting carboxylic acid can be further functionalized. nih.govnih.gov For instance, it can be converted into acid chlorides, which are highly reactive intermediates for the formation of amides and other esters. libretexts.org

Table 1: Reaction Conditions for Hydrolysis of Quinoline-4-Carboxylic Acid Esters

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 1 M NaOH (aq) | i-PrOH | Reflux, 2 h | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid | nih.gov |

| General Ester | NaOH (aq) | - | - | Carboxylate Salt | masterorganicchemistry.com |

The ester moiety of Methyl 2-propylquinoline-4-carboxylate can undergo aminolysis to form various amide derivatives. A particularly significant reaction in this class is the formation of hydrazides through reaction with hydrazine (B178648). Hydrazide derivatives of quinolines are of interest due to their potential biological activities and their utility as synthetic intermediates. frontiersin.orgnih.govchemicalbook.comfrontiersin.org

The synthesis of the corresponding hydrazide is typically achieved by refluxing the methyl ester with hydrazine hydrate (B1144303) in a suitable solvent, such as methanol (B129727). chemicalbook.com This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile. The resulting 2-propylquinoline-4-carbohydrazide (B4263686) can be isolated as a stable crystalline solid. chemicalbook.com These hydrazides can serve as precursors for the synthesis of more complex heterocyclic systems or can be incorporated into larger molecules with potential therapeutic applications. frontiersin.orgnih.govorganic-chemistry.org For example, they have been investigated as components of novel histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov

Table 2: Synthesis of a Quinoline Hydrazide Derivative

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Methyl-quinoline-4-carboxylic acid methyl ester | Hydrazine hydrate | Methanol | Reflux, 16 h | 2-Methyl-quinoline-4-carboxylic acid hydrazide | 79.2% | chemicalbook.com |

Reactions at the Quinoline Ring System

The quinoline nucleus is an aromatic system that can undergo substitution reactions. The presence of the electron-withdrawing carboxylate group at the 4-position and the alkyl group at the 2-position influences the regioselectivity of these reactions.

Recent advances in C-H functionalization have provided methods for the direct introduction of various substituents onto the quinoline core. nih.govrsc.orgnih.govmdpi.com These reactions, often catalyzed by transition metals like palladium or rhodium, can enable arylation, and alkylation at positions that are not easily accessible through classical electrophilic substitution. nih.govmdpi.com For instance, C-H activation strategies have been developed for the regioselective functionalization of various positions of the quinoline ring system. nih.govmdpi.comresearchgate.net Halogenation of the quinoline ring can also be achieved. For example, a metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been reported. rsc.org

The propyl group at the 2-position of the quinoline ring offers another site for chemical modification. The carbon atom attached directly to the quinoline ring is a benzylic position, which is particularly susceptible to certain reactions.

One common transformation is the oxidation of the alkyl side chain. Strong oxidizing agents can oxidize the entire alkyl chain to a carboxylic acid group. libretexts.org This reaction provides a route to 2-carboxyquinoline derivatives.

Another important reaction is free-radical halogenation at the benzylic position. orgoreview.compearson.com In the presence of a radical initiator, such as light or heat, and a halogenating agent like N-bromosuccinimide (NBS), the benzylic hydrogen on the propyl chain can be selectively replaced by a halogen atom. orgoreview.com This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at this position.

Formation of Complex Molecular Architectures from this compound Precursors

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecular architectures, many of which exhibit significant biological activity. The quinoline-4-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry. nih.govnih.govresearchgate.net

Derivatives of 2-substituted quinoline-4-carboxylic acids have been investigated for a variety of therapeutic applications. For example, they have been synthesized as human neurokinin-3 (hNK-3) receptor antagonists and as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov The synthesis of these complex molecules often involves initial modification of the ester group, for instance, by hydrolysis to the carboxylic acid, followed by amide bond formation with other complex amines. nih.gov The substituents on the quinoline ring and at the 2-position can be varied to optimize biological activity. nih.govnih.gov The development of such complex molecules highlights the importance of this compound as a versatile starting material in drug discovery and development. frontiersin.orgfrontiersin.orgresearchgate.netscielo.br

Synthesis of Hydrazide-Hydrazones and Related Schiff Bases

The ester functionality in this compound serves as a versatile handle for introducing new functional groups. A key transformation is its conversion to the corresponding hydrazide, a crucial intermediate for synthesizing a variety of derivatives, including hydrazones and Schiff bases.

The synthesis of 2-propylquinoline-4-carbohydrazide is typically achieved through the direct hydrazinolysis of this compound. This reaction involves heating the ester with hydrazine hydrate in a suitable alcoholic solvent, such as ethanol (B145695) or methanol. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine molecule displaces the methoxy (B1213986) group of the ester to form the more stable hydrazide derivative. This method is analogous to the synthesis of other quinoline-4-carbohydrazides, such as 2-methyl-quinoline-4-carboxylic acid hydrazide and 2-(4-bromophenyl)quinoline-4-carbohydrazide, which are prepared under similar reflux conditions. nih.govchemicalbook.comresearchgate.net

Once formed, 2-propylquinoline-4-carbohydrazide becomes a building block for generating hydrazones and Schiff bases. The condensation of the hydrazide with a variety of aromatic or heteroaromatic aldehydes and ketones in a suitable solvent, often with a catalytic amount of acid like acetic acid, yields the corresponding hydrazide-hydrazones . nih.govnih.govnih.gov These reactions involve the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH-C=O linkage. mdpi.com

Similarly, Schiff bases are synthesized by reacting the 2-propylquinoline-4-carbohydrazide with various carbonyl compounds. mdpi.com The resulting azomethine (-C=N-) linkage is a key feature of these compounds. alayen.edu.iq The general synthetic routes are depicted below.

General Synthesis of 2-Propylquinoline-4-carbohydrazide and its Derivatives

| Step | Reactants | Product | Reaction Conditions |

| 1 | This compound, Hydrazine Hydrate | 2-Propylquinoline-4-carbohydrazide | Reflux in Ethanol/Methanol |

| 2a | 2-Propylquinoline-4-carbohydrazide, Aldehyde/Ketone | Hydrazide-Hydrazone | Reflux in Ethanol with catalytic Acetic Acid |

| 2b | 2-Propylquinoline-4-carbohydrazide, Aldehyde/Ketone | Schiff Base | Stirring/Reflux in Ethanol |

Construction of Fused Heterocyclic Systems Containing the Quinoline Moiety

The 2-propylquinoline-4-carbohydrazide intermediate is not only a precursor for hydrazones and Schiff bases but also a valuable synthon for constructing fused heterocyclic systems. The presence of the reactive hydrazide moiety allows for various cyclization reactions, leading to the formation of five- and six-membered heterocyclic rings fused to the quinoline scaffold. These reactions significantly expand the chemical diversity of derivatives obtainable from this compound.

One common strategy involves the reaction of the carbohydrazide (B1668358) with bifunctional reagents. For instance:

Fused Pyrazoles: Reaction of 2-propylquinoline-4-carbohydrazide with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in a suitable solvent can lead to the formation of N-pyrazolyl-quinoline-4-carboxamides. This cyclocondensation reaction builds a pyrazole (B372694) ring attached to the carbonyl carbon of the original hydrazide. nih.gov

Fused Triazoles: The synthesis of nih.govnih.govnih.govtriazoloquinolines can be achieved through various pathways starting from the hydrazinoquinoline core. jazanu.edu.saresearchgate.net For example, cyclization of the hydrazide using reagents like carbon disulfide or formic acid can yield fused 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings, respectively. Another method involves reacting a hydrazinoquinazoline derivative with acid chlorides, which proceeds through a Dimroth rearrangement to form nih.govnih.govnih.govtriazolo[1,5-c]quinazolines. nih.gov

Fused Triazinones: The hydrazide can react with α-keto esters, such as diethyl oxalate, to yield fused triazino-quinazolin-diones. nih.gov

Fused Pyridazines: While not a direct reaction of the carbohydrazide, the reactivity of related 4-hydrazinylquinolines demonstrates the potential for forming larger fused systems. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to produce complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.comnih.gov This highlights the propensity of the hydrazine-substituted quinoline scaffold to undergo dimerization and cyclization reactions.

The research into these cyclization reactions is driven by the fact that fused heterocyclic systems often exhibit enhanced biological activities compared to their monocyclic precursors.

Examples of Fused Heterocyclic Systems from Quinoline-4-Carbohydrazide

| Reagent(s) | Resulting Fused Ring System |

| Acetylacetone / Ethyl Acetoacetate | Pyrazole |

| Carbon Disulfide / Potassium Hydroxide | 1,3,4-Oxadiazole-2-thione |

| Formic Acid | nih.govnih.govnih.govTriazolo[4,3-a]quinolinone |

| Acid Chlorides | nih.govnih.govnih.govTriazolo[1,5-c]quinazoline |

| Diethyl Oxalate | nih.govnih.govnih.govTriazino[4,3-c]quinazoline-dione |

Iv. Advanced Spectroscopic and Structural Characterization of Methyl 2 Propylquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-propylquinoline-4-carboxylate, a combination of ¹H, ¹³C, and advanced NMR techniques would provide an unambiguous assignment of all atoms and their connectivity.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. Based on data from analogous compounds like 2-methylquinoline-4-carboxylic acid researchgate.netnih.gov and other substituted quinolines, a predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, propyl, and methyl ester protons.

The aromatic region is expected to show complex multiplets for the protons on the benzo-fused ring (H-5, H-6, H-7, H-8) and a singlet for the proton at the 3-position. The protons of the propyl group at the 2-position would appear as a downfield triplet for the α-methylene group (adjacent to the quinoline (B57606) ring), a sextet for the β-methylene group, and an upfield triplet for the terminal methyl group. The methyl ester protons would be identifiable as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.1-8.3 | d | ~8.5 |

| H-8 | ~8.0-8.2 | d | ~8.5 |

| H-6 | ~7.7-7.9 | t | ~7.5 |

| H-7 | ~7.5-7.7 | t | ~7.5 |

| H-3 | ~7.4-7.6 | s | - |

| O-CH₃ (Ester) | ~3.9-4.1 | s | - |

| α-CH₂ (Propyl) | ~2.9-3.1 | t | ~7.6 |

| β-CH₂ (Propyl) | ~1.7-1.9 | sextet | ~7.4 |

Note: Predicted values are based on known spectral data for similar quinoline structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. Complemented by the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, this technique allows for the definitive assignment of each carbon as a methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbon. chemicalbook.comsci-hub.se

For this compound, the spectrum would show signals for the fourteen unique carbon atoms. The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons of the quinoline ring would appear in the typical aromatic region (δ 115-150 ppm). The carbons of the propyl chain and the methyl ester would be found in the upfield aliphatic region. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. chemicalbook.com This would be crucial for distinguishing the CH₂ groups of the propyl chain and the various CH carbons of the quinoline ring. nih.govspectroscopyonline.com

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O (Ester) | ~167-169 | Quaternary (Absent) |

| C-2 (Quinoline) | ~158-160 | Quaternary (Absent) |

| C-4 (Quinoline) | ~148-150 | Quaternary (Absent) |

| C-8a (Quinoline) | ~146-148 | Quaternary (Absent) |

| C-8 (Quinoline) | ~130-132 | CH (Positive) |

| C-6 (Quinoline) | ~129-131 | CH (Positive) |

| C-5 (Quinoline) | ~127-129 | CH (Positive) |

| C-7 (Quinoline) | ~125-127 | CH (Positive) |

| C-4a (Quinoline) | ~123-125 | Quaternary (Absent) |

| C-3 (Quinoline) | ~118-120 | CH (Positive) |

| O-CH₃ (Ester) | ~52-54 | CH₃ (Positive) |

| α-CH₂ (Propyl) | ~40-42 | CH₂ (Negative) |

| β-CH₂ (Propyl) | ~22-24 | CH₂ (Negative) |

Note: Predicted values are based on known spectral data for 2-alkylquinoline derivatives. nih.gov Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlation between the adjacent protons of the propyl group (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₃) and the couplings between the aromatic protons on the benzo-fused ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the α-CH₂ proton signal at ~3.0 ppm to the α-carbon signal at ~41 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different fragments of the molecule. Key correlations would include the ester methyl protons (O-CH₃) to the carbonyl carbon (C=O), and the α-CH₂ protons of the propyl group to C-2 and C-3 of the quinoline ring, confirming the position of the substituents.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The most prominent peak would be the strong C=O stretching vibration of the ester functional group. Other key absorptions would include C-O stretches associated with the ester, C-H stretches for both the aromatic quinoline ring and the aliphatic propyl chain, and the characteristic C=C and C=N stretching vibrations of the quinoline core. spectroscopyonline.comchempap.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=O stretch (ester) | 1720-1740 | Strong |

| C=N/C=C stretch (quinoline ring) | 1500-1620 | Medium-Strong |

| C-O stretch (ester) | 1200-1300 (asymmetric) | Strong |

| C-O stretch (ester) | 1000-1150 (symmetric) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby determining the molecular weight and offering insights into the structure through fragmentation patterns.

For this compound (molecular formula C₁₄H₁₅NO₂), the molecular weight is 229.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 229.

Key fragmentation pathways for quinoline derivatives often involve the loss of substituents. researchgate.net Expected fragments for this compound would include:

[M - OCH₃]⁺ (m/z = 198): Loss of the methoxy (B1213986) radical from the ester group.

[M - COOCH₃]⁺ (m/z = 170): Loss of the entire carbomethoxy group.

[M - C₂H₅]⁺ (m/z = 200): Loss of an ethyl radical via cleavage of the propyl chain (β-cleavage), a common fragmentation for alkyl chains.

[M - C₃H₇]⁺ (m/z = 186): Loss of the propyl radical.

Further fragmentation of the quinoline ring itself would also occur, consistent with patterns observed for other quinoline compounds. researchgate.net High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. escholarship.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula, serving as definitive proof of a compound's identity.

For this compound, the molecular formula is C₁₄H₁₅NO₂. HRMS analysis would measure the exact mass of its molecular ion ([M+H]⁺). The theoretically calculated monoisotopic mass provides a benchmark for experimental results. Any deviation, or mass error, is typically measured in parts per million (ppm) and must fall within a narrow range (usually < 5 ppm) for the formula to be confirmed. The high sensitivity of HRMS enables this analysis even for compounds present at very low concentrations. escholarship.org

Below is a data table showing the calculated exact mass for the neutral molecule and its protonated form, which would be observed in HRMS.

| Identifier | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₁₄H₁₅NO₂ | 229.1103 |

| Protonated Molecule ([M+H]⁺) | C₁₄H₁₆NO₂⁺ | 230.1179 |

Data calculated based on IUPAC atomic weights and isotopic abundances.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is invaluable for elucidating the compound's structure. The fragmentation of this compound is dictated by the stability of the resulting ions and neutral losses, with cleavages often occurring at the functional groups. libretexts.org

The analysis of related quinoline structures reveals common fragmentation pathways. For esters, a typical fragmentation is the α-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org For this compound, key fragmentations would include:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group results in a fragment with m/z [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the bond between the quinoline ring and the ester group results in a fragment with m/z [M-59]⁺.

Cleavage of the propyl side chain: The alkyl chain can fragment, with a common cleavage occurring at the benzylic position (the C-C bond adjacent to the quinoline ring), which would lead to the loss of an ethyl radical (•C₂H₅) to form a stable cation at m/z [M-29]⁺. nih.gov

Formation of the quinoline core: Fragmentation can also lead to ions corresponding to the stable aromatic quinoline system. nih.gov

The following table details the predicted major fragments for this compound.

| Fragment Description | Proposed Structure / Neutral Loss | Predicted m/z |

| Molecular Ion | [C₁₄H₁₅NO₂]⁺ | 229 |

| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 198 |

| Loss of Carbomethoxy Group | [M - •COOCH₃]⁺ | 170 |

| Benzylic Cleavage of Propyl Group | [M - •C₂H₅]⁺ | 200 |

Predicted fragmentation based on established chemical principles. chemguide.co.uklibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. helsinki.fi By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into a model of the molecular and crystal structure. This technique provides exact bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. mdpi.com

While the specific crystal structure for this compound is not publicly available, analysis of closely related quinoline carboxylate derivatives provides significant insight into the expected structural features. nih.govnih.govresearchgate.net For instance, studies on similar compounds reveal detailed information about the unit cell parameters (the fundamental repeating block of the crystal) and the space group (the crystal's symmetry elements). mdpi.com

The table below presents typical crystallographic data from a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, to illustrate the type of information obtained from an X-ray diffraction study. mdpi.com

| Parameter | Example Value (from a related quinoline derivative) |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| β (º) | 109.436(8) |

| Volume (ų) | 1262.3(2) |

| Z (molecules per unit cell) | 4 |

Data from the single-crystal X-ray diffraction study of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Crystal Packing and Intermolecular Interactions

Analysis of analogous structures shows that molecules often form dimers or chains through specific interactions. mdpi.com For example, centrosymmetric dimers can be formed via weak C-H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with an oxygen atom on a neighboring molecule. mdpi.com Additionally, the planar aromatic quinoline rings can stack on top of each other (π-π stacking), contributing significantly to the crystal's cohesive energy. mdpi.com The interplay of these interactions creates a densely packed, three-dimensional lattice. nih.gov

Conformational Analysis in the Crystalline State

X-ray crystallography provides a static snapshot of a molecule's conformation in the solid state. helsinki.fi This includes the orientation of rotatable bonds, such as the one connecting the ester group to the quinoline ring and the bonds within the propyl side chain. For related quinoline carboxylates, the ester group often lies nearly coplanar with the quinoline ring system, a conformation that can be stabilized by weak intramolecular interactions. nih.gov

The specific torsion angles (dihedral angles) determine the spatial relationship between different parts of the molecule. For example, the C-C-C=O torsion angle of the ester group defines its orientation relative to the aromatic ring. In one study of a related compound, the ester group was found to be nearly orthogonal to the quinoline ring due to steric repulsion, while in another, it was almost coplanar. mdpi.comnih.gov This highlights how subtle changes in substitution can influence the preferred solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules with conjugated π-systems, such as the quinoline ring in this compound, UV-Vis spectroscopy provides valuable information about its electronic structure. researchgate.net

The UV-Vis spectrum of a quinoline derivative typically displays characteristic absorption bands resulting from electronic transitions within the aromatic system. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the nature and position of substituents and the solvent used. mdpi.com

Analysis of Electronic Transitions and Conjugation Effects

The absorption bands observed in the UV-Vis spectrum of this compound arise from specific electronic transitions. The most common transitions for such aromatic systems are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions and are characteristic of the conjugated quinoline core.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The extended conjugation of the quinoline ring system is the primary reason for its strong UV absorption. researchgate.net The presence of the propyl group and the methyl carboxylate group can influence the electronic structure and, consequently, the absorption spectrum. These substituents can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), providing further insight into the electronic environment of the molecule. researchgate.net

V. Theoretical and Computational Investigations of Methyl 2 Propylquinoline 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational chemistry, providing a robust framework for investigating the structural and electronic characteristics of molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For Methyl 2-propylquinoline-4-carboxylate, a full geometry optimization would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). mdpi.com This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

The calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, one would expect the quinoline (B57606) ring to be largely planar, with the propyl group and the methyl carboxylate group exhibiting specific spatial orientations. The electronic structure can be elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This is a representative table based on typical values for similar structures and would be populated with specific data from a computational output.)

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.42 Å |

| C4-C(O)O Bond Length | ~1.50 Å |

| N1-C2-C(propyl) Angle | ~118° |

| C3-C4-C(O)O Angle | ~121° |

| Dihedral Angle (Quinoline plane - Carboxylate plane) | ~30-40° |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, is a reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These are typically scaled or corrected using linear regression analysis against experimental data of known compounds to improve accuracy. mdpi.comcomporgchem.com The predicted shifts for the protons and carbons of the quinoline core, the propyl chain, and the methyl ester would provide a theoretical spectrum that can be compared with experimental findings.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed using DFT. nih.govresearchgate.net The calculation provides a set of normal modes of vibration and their corresponding frequencies. Due to the harmonic approximation used in most calculations, these frequencies are often systematically overestimated. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. nih.gov This analysis allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=O stretch of the ester, the C=N and C=C stretching modes of the quinoline ring, and the various C-H bending and stretching vibrations. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical yet plausible data based on computational studies of similar quinoline derivatives.)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | ~155 |

| C4 | ~148 |

| C=O (ester) | ~167 |

| ¹H NMR Chemical Shift (ppm) | |

| H5 | ~8.1 |

| O-CH₃ | ~3.9 |

| α-CH₂ (propyl) | ~2.9 |

| Key IR Vibrational Frequency (cm⁻¹) | |

| C=O Stretch | ~1725 |

| C=N Stretch | ~1610 |

| Aromatic C=C Stretch | ~1580 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which the intricate details of chemical reactions can be explored, including the identification of transition states and the determination of reaction energy profiles.

The synthesis of 2-substituted quinoline-4-carboxylic acids often involves reactions like the Doebner-von Miller reaction or its variations. wikipedia.orgiipseries.org Computational studies can map out the entire reaction pathway for the synthesis of this compound. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Many organic reactions can potentially yield multiple products. Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of such reactions. In the context of quinoline synthesis, the reaction of an aniline (B41778) with an unsymmetrical α,β-unsaturated ketone can lead to different regioisomers.

By calculating the activation energy barriers for the competing pathways leading to the different possible products, it is possible to predict the major regioisomer. rsc.orgnih.gov For the synthesis of this compound, computational analysis can confirm that the cyclization process preferentially leads to the desired substitution pattern. This is often rationalized by examining the electronic properties (e.g., atomic charges, frontier orbital coefficients) of the reacting centers in the transition states. nih.gov While stereoselectivity is not a primary concern for the aromatic final product, it can be relevant for intermediates in the reaction pathway.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. Computational descriptors can be used to build quantitative structure-reactivity relationship (QSRR) models.

For a series of quinoline derivatives, including this compound, computational parameters such as HOMO and LUMO energies, electrostatic potential, and various quantum chemical descriptors can be correlated with experimentally observed reaction rates or equilibrium constants. For example, the reactivity of the quinoline nitrogen towards alkylation or the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution can be quantitatively modeled. These models not only help in understanding the factors governing reactivity but also enable the prediction of the reactivity of new, yet to be synthesized, derivatives.

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the quinoline-4-carboxylate (B1235159) scaffold are significantly influenced by the nature and position of its substituents. Computational studies, often using Density Functional Theory (DFT), have elucidated how different functional groups can modulate the electron density distribution within the molecule, thereby affecting its reaction pathways. nih.gov

The reactivity of the quinoline ring is a key aspect. For instance, in the synthesis of quinoline derivatives, the electronic nature of substituents on the aniline precursor can impact reaction yields. Studies have shown that both electron-donating and electron-withdrawing groups on the aniline ring can be tolerated in the synthesis of quinoline-4-carboxylic acids, though they may affect the reaction conditions required. nih.govacs.org For example, anilines with electron-withdrawing groups, which are typically less reactive in classical Doebner reactions, have been successfully used in modified procedures. nih.govacs.org

Steric effects also play a crucial role. The position of substituents on the quinoline ring can dictate the regioselectivity of further chemical transformations. For example, anilines with substituents at the meta and para positions are often better reactants than those with ortho substituents due to reduced steric hindrance. nih.govacs.org The presence of a substituent at the 2-position of the quinoline ring, such as the propyl group in this compound, can influence the accessibility of the nitrogen atom and the adjacent C3 position to reagents.

The table below summarizes the general influence of substituent types on the reactivity of the quinoline core, based on findings from related quinoline derivatives.

| Substituent Type at various positions | Predicted Effect on Reactivity of the Quinoline Core | Reference |

| Electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density on the ring, potentially activating it towards electrophilic substitution and influencing the regioselectivity of reactions. | beilstein-journals.org |

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Decreased electron density on the ring, deactivating it towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution. | beilstein-journals.org |

| Bulky alkyl groups (e.g., propyl at C2) | Can sterically hinder reactions at adjacent positions (N1 and C3), influencing the approach of reagents and potentially favoring reactions at other sites. | nih.gov |

Electronic Effects of the Quinoline-4-carboxylate Core

Computational analyses, such as Frontier Molecular Orbital (FMO) theory, provide valuable insights into the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For quinoline derivatives, the HOMO is typically distributed over the carbocyclic part of the quinoline ring, while the LUMO is often localized on the heterocyclic (pyridine) part, including the carboxylate group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity.

The carboxylate group at the 4-position further influences the electronic landscape. As an electron-withdrawing group, it enhances the electron-deficient character of the pyridine (B92270) ring. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge transfer within the molecule. semanticscholar.org In quinoline-4-carboxylate systems, significant π→π* transitions are typically observed, indicating extensive electron delocalization across the aromatic system. semanticscholar.org

The table below presents representative calculated electronic properties for a generic quinoline-4-carboxylate structure, providing an approximation for this compound.

| Computational Parameter | Description | Predicted Value/Characteristic | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Primarily located on the benzene (B151609) ring portion of the quinoline core. | semanticscholar.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Primarily located on the pyridine ring and the carboxylate group. | semanticscholar.org |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, indicating chemical reactivity. | A moderate gap, suggesting a balance of stability and reactivity. | semanticscholar.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the electronegative nitrogen and the carboxylate group. | researchgate.netmdpi.com |

| NBO Analysis | Describes the bonding and charge distribution. | Shows significant charge delocalization and hyperconjugative interactions, with the nitrogen and oxygen atoms being centers of negative charge. | semanticscholar.org |

These theoretical investigations underscore the intricate relationship between the structure and electronic properties of this compound, providing a fundamental understanding of its chemical nature.

Vii. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The traditional synthesis of quinoline-4-carboxylic acids, such as the Pfitzinger and Doebner-von Miller reactions, often involves harsh conditions, strong acids or bases, and can result in low yields and difficult purification. researchgate.netresearchgate.net Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways for Methyl 2-propylquinoline-4-carboxylate.

Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields for the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netnih.gov Applying this technology to the condensation of isatin (B1672199) with an appropriate propyl-containing ketone could offer a rapid and efficient route to the core structure.

Novel Catalysis: Moving beyond traditional acid/base catalysis, research into Lewis acid catalysts like indium(III) chloride or solid acid catalysts such as Nafion could provide milder reaction conditions and easier catalyst recovery. nih.govmdpi.com

Green Solvents: The development of synthetic protocols that utilize environmentally benign solvents, such as water, ionic liquids, or reactions in micellar media, represents a significant step toward sustainability. researchgate.netrsc.org

A comparative overview of potential sustainable methods is presented below.

| Method | Catalyst/Medium | Potential Advantages | Reference for Analogue |

| Microwave-Assisted Doebner Reaction | Trifluoroacetic Acid | Reduced reaction time, cleaner crude product, higher yields | researchgate.net |

| Lewis Acid Catalysis | Indium(III) Chloride | Mild conditions, rapid reactions (minutes) | nih.gov |

| Solid Acid Catalysis | Nafion Resin | Catalyst recyclability, simplified workup | mdpi.com |

| Micellar Catalysis | Aqueous Surfactant | Avoidance of organic solvents, environmentally benign | researchgate.net |

| Metal-Free Protocols | Organic Catalysts | Avoidance of heavy metal contamination | rsc.org |

Advanced Mechanistic Studies using In-situ Techniques

The precise reaction mechanisms of classical quinoline (B57606) syntheses, like the Pfitzinger and Doebner-von Miller reactions, remain a subject of discussion. chemeurope.comwikipedia.org While studies using isotope labeling have provided significant insight, suggesting complex fragmentation-recombination pathways nih.gov, direct observation of transient intermediates is lacking.

Future mechanistic studies on the synthesis of this compound could employ advanced in-situ spectroscopic techniques. Technologies such as ReactIR (FTIR), process NMR, and Raman spectroscopy allow for real-time monitoring of reacting mixtures. This would enable the direct detection and characterization of key proposed intermediates in reactions like the Pfitzinger synthesis, such as the initial keto-acid formed from isatin hydrolysis, the subsequent imine and enamine species, and their cyclization. wikipedia.org Such studies would provide definitive evidence to resolve long-standing mechanistic debates and allow for more precise reaction optimization.

Design and Synthesis of Chemically Diverse Analogues for Specific Chemical Functions

The quinoline-4-carboxylate (B1235159) scaffold is a "privileged structure" in medicinal chemistry, with analogues showing potent biological activity. nih.govnih.govacs.org A key future direction is the systematic design and synthesis of a library of analogues based on this compound to probe for specific chemical or biological functions. This involves creating diversity at multiple positions on the quinoline scaffold.

A proposed analogue library could explore variations such as:

Modification of the 2-position: Replacing the propyl group with other alkyl, branched, or cyclic groups to probe steric and lipophilic requirements of a target binding site.

Modification of the 4-position: Converting the methyl ester to other esters, amides, or a free carboxylic acid to alter solubility and hydrogen bonding capabilities. nih.govacs.org

Substitution on the Benzenoid Ring: Introducing various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) at the 5, 6, 7, and 8-positions to modulate the electronic properties and create new interaction points.

| Parent Compound | Position of Variation | Proposed Modifications | Potential Functional Impact |

| This compound | C2-Alkyl Group | Ethyl, Isopropyl, Cyclohexyl, Phenyl | Tuning steric bulk and hydrophobicity |

| This compound | C4-Ester Group | Ethyl ester, Amides, Carboxylic acid | Altering solubility, H-bonding, metabolic stability |

| This compound | Benzenoid Ring (C5-C8) | -F, -Cl, -OCH₃, -NO₂ | Modulating electronic properties, creating new binding interactions |

Computational Design and Predictive Modeling for New Quinoline-based Compounds

In silico methods are indispensable tools for modern chemical research. mdpi.com Future work on this compound and its derivatives will heavily leverage computational chemistry to accelerate the design-synthesis-test cycle. nih.govnih.gov

Emerging trends in this area include:

Structure-Based Drug Design (SBDD): Using the crystal structure of a target protein, this compound can be docked into the active site to predict binding modes and affinities. This information guides the rational design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building a 3D-QSAR model from a library of synthesized analogues and their measured activities, it is possible to generate contour maps that highlight regions where steric bulk, positive, or negative electrostatic potential would enhance function. mdpi.com This provides predictive power for designing the next generation of compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational stability of a ligand-protein complex over time, providing insights into the strength and durability of key interactions, such as hydrogen bonds. nih.govresearchgate.net

Integration into Multifunctional Material Systems

The quinoline nucleus possesses unique electronic and photophysical properties that make it an attractive component for advanced materials. researchgate.net Future research can focus on integrating this compound into multifunctional systems. The ester group provides a convenient chemical handle for polymerization or grafting onto surfaces.

Potential applications include:

Organic Electronics: Quinoline-derived macromolecules have been explored as active materials in electronic devices. researchgate.net Polymers incorporating the 2-propylquinoline-4-carboxylate moiety could be synthesized and their properties as organic light-emitting diodes (OLEDs) or semiconductors investigated.

Fluorescent Sensors: The inherent fluorescence of the quinoline core could be harnessed. By functionalizing the molecule, it could be developed into a chemosensor where binding to a specific analyte (e.g., a metal ion) causes a detectable change in its fluorescence spectrum.

Corrosion Inhibitors: Quinoline derivatives have been studied as corrosion inhibitors for metals. mdpi.com The 2-propylquinoline-4-carboxylate structure could be incorporated into surface coatings or films to create materials with enhanced protective properties.

Expansion of Applications in Chemical Biology beyond Current Scope

While quinolines are well-established as enzyme inhibitors and antimicrobial agents, their application in chemical biology can be expanded significantly. nih.govnih.gov this compound can serve as a starting point for the development of sophisticated chemical biology tools.

Future avenues include:

Chemical Probes: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be conjugated to reporter tags such as fluorophores, biotin, or photo-affinity labels. Such probes would be invaluable for target identification and validation, allowing researchers to pull down binding partners from cell lysates and identify new biological roles for this class of compounds.

Activity-Based Probes: By incorporating a latent reactive group into the structure, analogues could be designed to covalently bind to their biological target. This allows for direct labeling and identification of target enzymes in complex biological systems.

Development of Chiral Variants for Asymmetric Synthesis

Chirality introduces a critical dimension of structural complexity and is fundamental to biological recognition and catalysis. The development of chiral variants of this compound represents a promising frontier. Research in this area can proceed in two main directions, drawing inspiration from established principles in asymmetric synthesis involving quinolines. researchgate.net

Introduction of Chiral Centers: A chiral center could be introduced at the 2-position's propyl side chain. This could be achieved by starting the synthesis (e.g., a Pfitzinger-type reaction) with a chiral ketone. The resulting diastereomeric or enantiomerically pure quinolines could then be evaluated for stereospecific biological activity.

Creation of Axially Chiral Atropisomers: By introducing bulky substituents at positions flanking the bond between the quinoline core and another group, rotation can be restricted, leading to stable, separable atropisomers. nih.gov While the parent compound is not itself atropisomeric, functionalization could lead to novel chiral structures. These new chiral quinoline scaffolds could then be explored as ligands in asymmetric metal catalysis, a field where chiral quinolines have already demonstrated significant utility. researchgate.netnih.govjlu.edu.cn

Q & A

Q. What are the common synthetic routes for Methyl 2-propylquinoline-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example, quinoline derivatives are often synthesized via the Gould-Jacobs reaction, where aniline derivatives react with β-keto esters under acidic conditions. Key reagents include phosphorus oxychloride (POCl₃) for cyclization and methylating agents like dimethyl sulfate. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and pH (acidic for cyclization) critically impact yield and purity. Optimizing stoichiometry and using catalysts like Lewis acids (e.g., ZnCl₂) can enhance efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and esterification. The quinoline proton environments (e.g., H-3 and H-8) show distinct shifts in aromatic regions (δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 259.12 for C₁₅H₁₅NO₂⁺).

- IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and quinoline C=N (~1600 cm⁻¹) confirm functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level structural data. Key steps:

Crystal Growth : Use slow evaporation in solvents like ethanol or DCM.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination.

Refinement : SHELXL refines positional and thermal parameters, achieving R-factors <5% .

Visualization : Mercury software generates ORTEP diagrams and analyzes packing motifs (e.g., π-π stacking distances) .

Q. How can researchers analyze π-π interactions and crystal packing patterns in this compound?

Methodological Answer:

- Mercury’s Materials Module : Identifies intermolecular interactions (e.g., centroid distances for π-π stacking ~3.5–4.0 Å).

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H···H, C···H interactions).

- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries to identify conserved motifs. Substituents like the 2-propyl group influence packing by steric effects .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Replicate Assays : Use standardized protocols (e.g., MIC for antimicrobial studies).

Purity Verification : Confirm compound integrity via HPLC and elemental analysis.

Structural Analog Comparison : Cross-reference with derivatives like Methyl 2-phenylquinoline-4-carboxylate, where 2-substituents modulate activity .

Mechanistic Studies : Employ SPR or ITC to quantify binding affinities (e.g., KD values for enzyme inhibition) .

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., quinoline scaffold in ATP-binding pockets).

- MD Simulations : GROMACS or AMBER simulate dynamics over 100+ ns to assess stability.

- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products